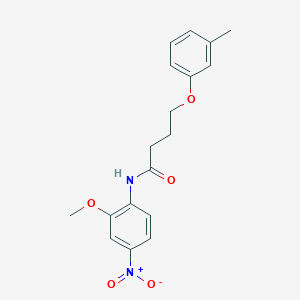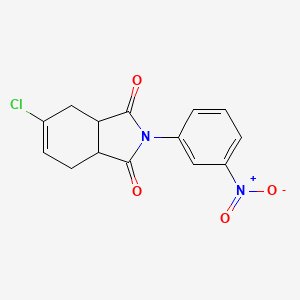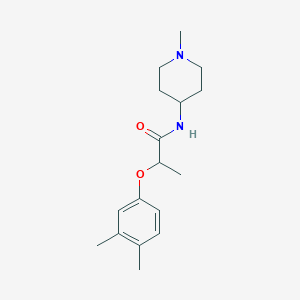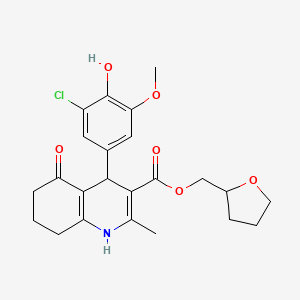
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNPA is a synthetic compound that has been developed for use in experiments related to the study of biological systems.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide involves its binding to the GPR55 receptor, which activates downstream signaling pathways. The activation of GPR55 by N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide results in the release of intracellular calcium ions and the activation of various protein kinases. These signaling events can lead to changes in cellular behavior and physiological responses.
Biochemical and Physiological Effects
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have a variety of biochemical and physiological effects, including the activation of intracellular signaling pathways and the modulation of cellular behavior. N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has several advantages for use in lab experiments, including its high potency and selectivity for the GPR55 receptor. However, N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide also has some limitations, including its potential toxicity and the need for careful control of experimental conditions to ensure reproducibility of results.
Direcciones Futuras
There are several future directions for research involving N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide, including the development of new analogs with improved potency and selectivity for the GPR55 receptor. Additionally, N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide may have potential therapeutic applications in the treatment of inflammatory diseases and other conditions, which could be explored in future research studies. Finally, N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide could be used as a tool for studying the function of other GPCRs and their signaling pathways, which could lead to new insights into the biology of these important proteins.
Métodos De Síntesis
The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide involves the reaction of 2-methoxy-4-nitroaniline with 3-methylphenol in the presence of butyl lithium. The reaction results in the formation of a Grignard reagent, which is then reacted with butanoyl chloride to produce N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide. The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs) and their signaling pathways. GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes. N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to be a potent and selective agonist of the GPR55 receptor, which is a member of the GPCR family. This makes N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide a valuable tool for studying the function of GPR55 and its role in various biological processes.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-3-6-15(11-13)25-10-4-7-18(21)19-16-9-8-14(20(22)23)12-17(16)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASASMSJCWGFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)

![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)


![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)
![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
